1-Bromo-4-(phenylsulfonyl)benzene
CAS No.: 23038-36-0
Cat. No.: VC1963233
Molecular Formula: C12H9BrO2S
Molecular Weight: 297.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23038-36-0 |
---|---|
Molecular Formula | C12H9BrO2S |
Molecular Weight | 297.17 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-4-bromobenzene |
Standard InChI | InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H |
Standard InChI Key | WUQDRRXKNVIWIR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Nomenclature
1-Bromo-4-(phenylsulfonyl)benzene is classified as an aryl sulfone with a bromine substituent. The compound is registered in various chemical databases and possesses several identifying characteristics.
Basic Identification
Parameter | Value |
---|---|
CAS Number | 23038-36-0 |
Molecular Formula | C₁₂H₉BrO₂S |
Molecular Weight | 297.17 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-4-bromobenzene |
The compound is also known by several synonyms in the chemical literature, including p-bromophenyl phenyl sulfone, 4-bromodiphenyl sulfone, and benzene, 1-bromo-4-(phenylsulfonyl)- .
Registry Information
The compound was first registered in chemical databases in 2005 and has been subsequently updated, with the most recent modification recorded on March 1, 2025 . Its presence in multiple chemical databases indicates its significance in chemical research and applications.
Physical and Chemical Properties
1-Bromo-4-(phenylsulfonyl)benzene possesses distinct physical and chemical properties that are important for its characterization, handling, and applications in various fields.
Physical Properties
Property | Value | Source |
---|---|---|
Physical State | White to off-white solid | |
Melting Point | 102-103°C / 108-108.5°C | |
Boiling Point | 418.5°C at 760 mmHg | |
Density | 1.531 g/cm³ | |
Flash Point | 206.9°C | |
Refractive Index | 1.618 |
The slight variation in reported melting points (102-103°C vs. 108-108.5°C) may be attributed to different measurement techniques or sample purities used in different studies.
Chemical Properties
The compound's chemical behavior is largely determined by its functional groups: the sulfonyl group and the bromine substituent.
Property | Value | Description |
---|---|---|
LogP | 3.07-4.36 | Indicates moderate lipophilicity |
Polar Surface Area (PSA) | 42.52 | Relates to its bioavailability |
H-bond Acceptors | 2 | Due to sulfonyl oxygen atoms |
Vapor Pressure | 7.92×10⁻⁷ mmHg at 25°C | Very low volatility |
The sulfonyl group (-SO₂-) serves as a strong electron-withdrawing group, affecting the electronic distribution in the molecule. This influences its reactivity and spectroscopic properties. The bromine atom, being an electronegative substituent, further modifies the electronic characteristics of the aromatic ring to which it is attached .
Structural Characteristics
Molecular Structure
1-Bromo-4-(phenylsulfonyl)benzene consists of two benzene rings connected by a sulfonyl group, with a bromine atom at the para position on one of the rings. This arrangement creates a characteristic molecular geometry that influences its chemical and physical properties.
Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H |
InChIKey | WUQDRRXKNVIWIR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
The structural configuration results in a dipolar molecule with distinct electronic properties. The sulfonyl group creates a significant dipole moment, contributing to the compound's ability to interact with polar solvents and biological targets .
Synthesis and Preparation Methods
Several synthetic routes have been documented for the preparation of 1-bromo-4-(phenylsulfonyl)benzene, making it accessible for research and industrial applications.
Classical Synthesis Approach
A classical synthetic approach to 1-bromo-4-(phenylsulfonyl)benzene was first described in the Journal of the American Chemical Society in 1952 . This method remains a reference point for contemporary syntheses of this compound.
Modern Synthetic Methods
Modern syntheses typically involve reactions with benzene sulfinate derivatives. One reported method utilizes:
Another synthetic pathway involves the use of diphenyliodonium triflate with appropriate sulfonyl hydrazides, yielding 1-bromo-4-(phenylsulfonyl)benzene in good yields (79%) .
Raw Materials for Synthesis
The following materials have been documented as precursors in various synthetic routes:
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Sodium benzenesulfinate
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Potassium 4-bromophenyltrifluoroborate
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4-Bromo diphenyl sulfide
Applications and Uses
1-Bromo-4-(phenylsulfonyl)benzene has several applications in chemistry and materials science, leveraging its unique structural and electronic properties.
Spectroscopic Applications
The compound serves as a fluorescent probe with specific characteristics:
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Functions as a detector for copper ions
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Used for the detection of sulfoxides
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Acts as an acceptor in fluorescence spectroscopy systems
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Exhibits spectral shifts in response to solvent polarity, making it useful for probing organic solvents like chloroform and dichloromethane
Synthetic Chemistry Applications
In organic synthesis, 1-bromo-4-(phenylsulfonyl)benzene serves as a valuable intermediate:
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Used in the preparation of pharmaceuticals and agrochemicals
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Serves as a building block for more complex molecules
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The bromine functionality allows for further transformations through various coupling reactions
Analytical Chemistry
The compound has applications in analytical chemistry and chromatography:
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Can be analyzed by reverse-phase HPLC methods
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Used with Newcrom R1 HPLC columns
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Analysis method is scalable and applicable for preparative separations
Parameter | Recommendation |
---|---|
Temperature | Room temperature |
Container | Sealed, dry container |
Light Exposure | Protect from light (light sensitive) |
Shelf Life | Approximately 1260 days (3.5 years) |
The compound should be stored in a sealed container at room temperature, protected from moisture and light due to its light sensitivity .
Related Compounds and Comparative Analysis
Understanding the relationship between 1-bromo-4-(phenylsulfonyl)benzene and structurally similar compounds provides insight into its chemical behavior and potential applications.
Structurally Related Compounds
Compound | CAS Number | Structural Difference |
---|---|---|
1-Bromo-4-phenylsulfanylbenzene | 65662-88-6 | Contains sulfide (S) instead of sulfone (SO₂) |
1-Nitro-4-(phenylsulfonyl)benzene | 1146-39-0 | Contains nitro (NO₂) instead of bromine (Br) |
1-Bromo-4-[(phenylsulfonyl)methyl]benzene | 91110-68-8 | Contains an additional methylene (CH₂) group |
Comparative Properties
The presence of different functional groups in these related compounds results in distinct physical and chemical properties:
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The sulfide analog (1-bromo-4-phenylsulfanylbenzene) has decreased polarity compared to the sulfone
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The nitro analog (1-nitro-4-(phenylsulfonyl)benzene) exhibits different electronic properties due to the strongly electron-withdrawing nitro group
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The additional methylene group in 1-bromo-4-[(phenylsulfonyl)methyl]benzene increases flexibility and alters reactivity patterns
Research Findings and Developments
Recent research involving 1-bromo-4-(phenylsulfonyl)benzene has expanded our understanding of its properties and potential applications.
Synthetic Methodology Development
Research has focused on developing efficient synthetic routes to 1-bromo-4-(phenylsulfonyl)benzene. A notable example involves using diphenyliodonium triflate with sulfonyl hydrazides, which produced the compound with a yield of 79%. This method was documented in a study exploring novel synthetic approaches to aryl sulfones .
Chromatographic Analysis
The compound has been studied in the context of chromatographic separation techniques:
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Successful separation has been achieved using Newcrom R1 HPLC columns
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The mobile phase typically contains acetonitrile, water, and phosphoric acid
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For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid
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The method is scalable and suitable for preparative separations
Fluorescence Properties
Research has revealed that 1-bromo-4-(phenylsulfonyl)benzene exhibits interesting fluorescence properties:
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